ethyl N-(3-phenacyloxyphenyl)carbamate

Description

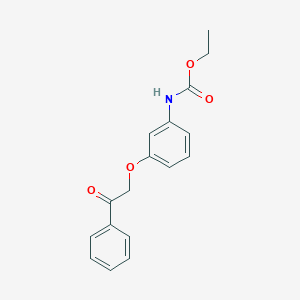

Ethyl N-(3-phenacyloxyphenyl)carbamate is a carbamate derivative featuring a carbamate group (-O-CO-NH-) linked to a phenyl ring substituted at the 3-position with a phenacyloxy moiety (-O-C(O)-CH₂-C₆H₅). This structure combines aromatic and ketone functionalities, which may influence its physicochemical properties and biological activity. Carbamates are widely studied for applications ranging from agrochemicals (e.g., herbicides) to pharmaceuticals, with their activity often modulated by substituents on the aromatic ring or the carbamate group itself .

Properties

IUPAC Name |

ethyl N-(3-phenacyloxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-21-17(20)18-14-9-6-10-15(11-14)22-12-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSSOPAYCPLSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-phenacyloxyphenyl)carbamate typically involves the reaction of 3-phenacyloxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3-phenacyloxyaniline attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the carbamate linkage.

Reaction Conditions:

Reactants: 3-phenacyloxyaniline, ethyl chloroformate

Base: Triethylamine

Solvent: Dichloromethane

Temperature: Room temperature

Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-phenacyloxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the phenacyloxy moiety can be reduced to form alcohol derivatives.

Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Alcohol derivatives

Substitution: Various alkyl or aryl carbamates

Scientific Research Applications

Ethyl N-(3-phenacyloxyphenyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl N-(3-phenacyloxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

Structure: CH₃CH₂-O-CO-NH₂. Key Differences: Ethyl carbamate lacks aromatic substituents, making it simpler and smaller. Carcinogenicity: Ethyl carbamate is a well-documented carcinogen, inducing lung adenomas, hepatic carcinomas, and neurofibrosarcomas in rodents. Its potency is attributed to metabolic activation via cytochrome P450 enzymes (CYP2E1) to reactive intermediates like vinyl carbamate and vinyl carbamate epoxide . Metabolism: Unlike ethyl N-(3-phenacyloxyphenyl)carbamate, ethyl carbamate’s small size facilitates rapid oxidation.

Vinyl Carbamate

Structure: CH₂=CH-O-CO-NH₂. Key Differences: The vinyl group enhances reactivity, enabling epoxidation. Carcinogenicity: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in mice, inducing skin tumors, lung adenomas, and liver tumors at lower doses. Its mutagenicity in Salmonella typhimurium assays further underscores its potency . Metabolism: Direct epoxidation of the vinyl group generates electrophilic intermediates.

Phenyl Alkyl Carbamates (e.g., 4-Chloro-2-Substituted Phenyl Carbamates)

Structure: Aromatic rings with chloro substituents and variable alkyl chains (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates). Key Differences: These compounds prioritize halogenated aromatic systems over ketone-containing substituents. Lipophilicity: HPLC-derived log k values for phenyl alkyl carbamates increase with longer alkyl chains (e.g., log k = 1.2–3.5 for C1–C9 chains). The phenacyloxy group in the target compound may confer intermediate lipophilicity, balancing aromatic bulk and polar ketone functionality .

Ethyl N-(3-Fluorophenyl)carbamate

Structure: C₉H₁₀FNO₂, with a fluorine atom at the phenyl 3-position. Key Differences: Fluorine’s electronegativity alters electronic properties vs. the phenacyloxy group. Physicochemical Impact: Fluorine reduces basicity and enhances metabolic stability.

Desmedipham (Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate)

Structure: Features a phenylamino carbonyloxy substituent. Key Differences: Desmedipham’s urea-like linkage contrasts with the phenacyloxy group. Application: A commercial herbicide, desmedipham’s activity relies on the phenylamino group for acetyl-CoA carboxylase inhibition. The target compound’s phenacyloxy moiety may shift bioactivity toward different targets .

Data Tables

Table 1: Carcinogenic Potency of Selected Carbamates

*Inferred from structural analogs.

Table 2: Lipophilicity and Structural Features

| Compound | log k (HPLC) | Key Substituents | Molecular Weight |

|---|---|---|---|

| Ethyl carbamate | 0.8 | Ethyl group | 89.09 g/mol |

| 4-Chloro-2-(dichlorophenyl)carbamate | 2.1–3.5 | Chlorinated phenyl, alkyl chains | ~300–400 g/mol |

| Ethyl N-(3-fluorophenyl)carbamate | 1.9 | Fluorophenyl | 183.18 g/mol |

| This compound* | ~2.5–3.0 | Phenacyloxy, phenyl | ~299.3 g/mol |

*Estimated based on substituent contributions .

Mechanistic and Health Implications

- The phenacyloxy group in the target compound likely impedes analogous activation due to steric and electronic effects.

- Toxicity Profile : While ethyl carbamate poses significant health risks (MOE = 1,875 in Chinese liquor consumers ), the target compound’s structural complexity may reduce bioavailability and metabolic activation, lowering acute toxicity.

- Regulatory Considerations : Ethyl carbamate is regulated in beverages (e.g., Canada’s 150 µg/L limit ). Structural analogs like desmedipham are regulated as herbicides, highlighting the need for compound-specific risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.